molecular formula C15H14INO B4675909 N-(4-iodo-2,6-dimethylphenyl)benzamide

N-(4-iodo-2,6-dimethylphenyl)benzamide

Cat. No.: B4675909
M. Wt: 351.18 g/mol
InChI Key: PMGYUZVPJYKJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2,6-dimethylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 2,6-dimethylphenyl ring substituted with an iodine atom at the para position. This structural motif places it within a broader class of substituted benzanilides, where variations in substituents significantly influence physicochemical properties, biological activity, and crystallographic behavior.

Properties

IUPAC Name

N-(4-iodo-2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYUZVPJYKJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,6-dimethylphenyl)benzamide typically involves the iodination of 2,6-dimethylphenylamine followed by the acylation of the resulting iodinated amine with benzoyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2,6-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-iodo-2,6-dimethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form covalent bonds with biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on the target molecules, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-iodo-2,6-dimethylphenyl)benzamide with key analogs, focusing on substituent effects, pharmacokinetics, and structural features.

Table 1: Comparative Analysis of Substituted Benzamides

Compound Name Substituents Key Properties Biological/Metabolic Notes Structural Features
This compound - Iodo (C4), -CH₃ (C2, C6) High lipophilicity due to iodine; potential for halogen bonding. Limited metabolic data; iodine may slow hepatic clearance compared to smaller halogens. Dihedral angle ~78.8° between aromatic rings; anti-conformation of amide group .
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) -NH₂ (C4), -CH₃ (C2, C6) High oral absorption (94%); rapid metabolism via N-acetylation and hydroxylation. Terminal t₁/₂ = 9.4 min (iv); major metabolites: HADMP (63% urinary excretion) . Similar anti-conformation; planar amide core with benzoyl ring .
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) -CH₂CH₂(3,4-OCH₃) Melting point: 90°C; moderate yield (80%). No direct metabolic data; ethylenediamine linker may enhance CNS penetration. NMR data distinct due to ethylenediamine and methoxy groups .
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) -Cl (C2, C3), -OCH₂OCH₂CH₃ (C4) Pesticide use; substituents enhance stability against hydrolysis. Chlorine atoms may increase toxicity compared to iodine analogs . Not reported; ethoxymethoxy group likely reduces crystallinity.

Substituent Effects on Pharmacokinetics

  • Iodine vs. Amino Groups: The iodine atom in this compound increases molecular weight (∼127 Da) and lipophilicity (logP ∼3.5 estimated) compared to LY201116 (logP ∼2.1). This may reduce aqueous solubility but enhance tissue penetration and plasma protein binding .

Structural and Crystallographic Differences

  • Hydrogen Bonding: Both compounds exhibit anti-conformation of the amide group, but iodine’s steric bulk may disrupt hydrogen-bonded chains observed in non-halogenated analogs, influencing crystal packing and solubility .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for molecular visualization . For example, hydrogen-bonding patterns in N-(2,6-dimethylphenyl)benzamide analogs were resolved using SHELXL, highlighting the role of substituents in crystal lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodo-2,6-dimethylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodo-2,6-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.